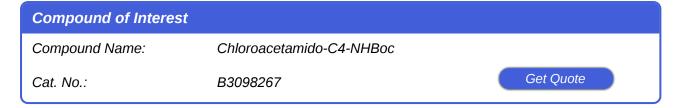


An In-depth Technical Guide to the Synthesis of Chloroacetamido-C4-NHBoc

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **Chloroacetamido-C4-NHBoc**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The chloroacetamide moiety serves as a reactive handle, often acting as a covalent warhead for cysteine residues, while the Boc-protected amine allows for further synthetic elaboration.

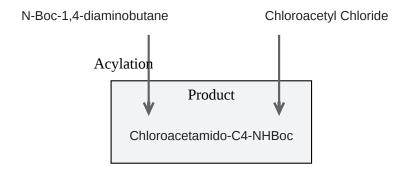
Synthesis Overview

The synthesis of tert-butyl (4-(2-chloroacetamido)butyl)carbamate, commonly referred to as **Chloroacetamido-C4-NHBoc**, is achieved through the acylation of a mono-protected diamine. The core reaction involves the chloroacetylation of the primary amine of N-Boc-1,4-diaminobutane using chloroacetyl chloride. The reaction is conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall synthetic transformation is depicted below:





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Caption: General reaction scheme for the synthesis of **Chloroacetamido-C4-NHBoc**.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of **Chloroacetamido-C4-NHBoc**.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

Reagent	Chemical Formula	Molecular Wt. (g/mol)	Moles (mmol)	Equivalents	Amount
N-Boc-1,4- diaminobutan e	C9H20N2O2	188.27	10.0	1.0	1.88 g
Chloroacetyl Chloride	C ₂ H ₂ Cl ₂ O	112.94	11.0	1.1	0.88 mL
Triethylamine (TEA)	C6H15N	101.19	15.0	1.5	2.09 mL
Dichlorometh ane (DCM)	CH ₂ Cl ₂	84.93	-	-	50 mL



Step-by-Step Procedure

- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add
 N-Boc-1,4-diaminobutane (1.88 g, 10.0 mmol).
- Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).
- Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
- Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise to the cooled solution over a period of 15 minutes. Ensure the internal temperature does not rise above 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding 20 mL of water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO $_3$ solution (2 x 20 mL), and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
 with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure
 Chloroacetamido-C4-NHBoc as a white solid.

Expected Results

Yield: 75-85%



- · Appearance: White to off-white solid
- Characterization Data (Representative):

Technique	Data		
¹ H NMR (400 MHz, CDCl ₃)	δ 6.75 (br s, 1H), 5.01 (br s, 1H), 4.04 (s, 2H), 3.29 (q, J = 6.4 Hz, 2H), 3.12 (q, J = 6.4 Hz, 2H), 1.55-1.48 (m, 4H), 1.44 (s, 9H).		
¹³ C NMR (101 MHz, CDCl ₃)	δ 165.9, 156.1, 79.4, 42.7, 40.2, 39.8, 27.5, 26.9, 28.4.		
Mass Spec (ESI)	m/z calculated for C11H21ClN2O3 [M+H]+: 265.13; found: 265.1.		

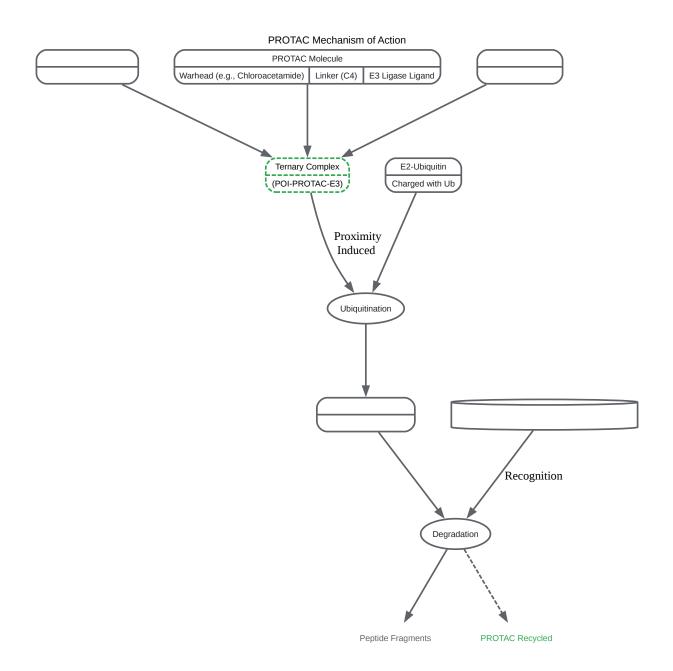
Application in PROTAC Development

Chloroacetamido-C4-NHBoc is a valuable linker for the construction of PROTACs. The chloroacetamide group can covalently bind to a target protein, while the Boc-protected amine can be deprotected to allow for coupling with a ligand for an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like **Chloroacetamido-C4-NHBoc**, induces the degradation of a target protein.





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Caption: Workflow of PROTAC-mediated protein degradation.







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